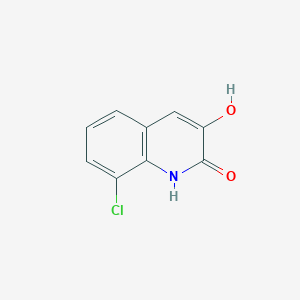

8-Chloro-3-hydroxyquinolin-2(1H)-one

Description

8-Chloro-3-hydroxyquinolin-2(1H)-one is a quinolinone derivative characterized by a hydroxyl group at position 3 and a chlorine atom at position 8 on its bicyclic aromatic framework. This compound exhibits distinct spectral and physicochemical properties:

- Synthesis: Prepared via demethylation of 4-carboxy-8-chloro-3-methoxyquinolin-2(1H)-one, yielding 73% with a melting point of 225°C .

- Spectroscopy: IR peaks at 1660 cm⁻¹ (quinolone carbonyl) and 1640 cm⁻¹ (hydrogen-bonded carbonyl), with mass spectral fragments at m/z 197/195 (M⁺) .

- Derivatives: Conversion to the thione analog (6b) using phosphorus pentasulfide lowers the melting point to 150°C and shifts UV absorption to 376 nm .

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

8-chloro-3-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13) |

InChI Key |

VGEABQRORWAAST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)O |

Origin of Product |

United States |

Preparation Methods

Halogenated Isatin Precursors

The synthesis typically starts from halogenated isatins (in this case, 8-chloroisatin), which serve as key intermediates. The isatin ring undergoes ring expansion using (trimethylsilyl)diazomethane ((TMS)diazomethane) to yield 3-methoxyquinolin-2(1H)-one intermediates bearing the halogen substituent at the desired position.

Demethylation to 3-Hydroxyquinolin-2(1H)-one

The 3-methoxy group is then demethylated using boron tribromide (BBr3) in dichloromethane, converting the methoxy group to the hydroxy group, thus furnishing the 3-hydroxyquinolin-2(1H)-one scaffold with the halogen substituent preserved.

Stepwise Synthesis Scheme for 8-Chloro-3-hydroxyquinolin-2(1H)-one

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1. Halogenated Isatin Preparation | 8-Chloroisatin (commercial or synthesized) | 8-Chloroisatin | Starting material with chlorine at position 8 |

| 2. Ring Expansion | (TMS)diazomethane, solvent (e.g., ether or THF) | 8-Chloro-3-methoxyquinolin-2(1H)-one | Ring expansion converts isatin to quinolinone scaffold |

| 3. Demethylation | Boron tribromide (BBr3) in dichloromethane, low temperature | 8-Chloro-3-hydroxyquinolin-2(1H)-one | Converts methoxy to hydroxy group |

This sequence mirrors the approach used for bromo derivatives at various positions on the quinolinone ring.

Alternative Synthetic Strategies

Other synthetic methods for 3-hydroxyquinolin-2(1H)-ones involve:

One-pot α-hydroxylation and cyclization: Starting from N-phenylacetoacetamide derivatives, α-hydroxylation using PhI(OCOCF3)2 (a hypervalent iodine reagent) followed by sulfuric acid-promoted intramolecular cyclization yields 3-hydroxyquinolin-2(1H)-ones. This method is efficient but requires the appropriate substitution pattern on the starting materials to introduce the 8-chloro substituent.

Suzuki coupling for functionalization: After halogenation (e.g., bromination), Suzuki-Miyaura cross-coupling reactions can introduce aryl substituents at specific positions. Although this is more common for bromo derivatives, analogous approaches could be adapted for chloro substituents if conditions permit.

Research Findings on Halogenated 3-Hydroxyquinolin-2(1H)-ones

Studies have shown that halogen substitution at different positions on the quinolinone ring significantly affects biological activity, particularly as inhibitors of influenza A endonuclease. While 6- and 7-bromo derivatives exhibited enhanced activity, substitution at the 8-position generally led to reduced activity compared to these positions.

The preparation methods for these halogenated derivatives are well documented, involving the key steps of ring expansion of halogenated isatins and subsequent demethylation to yield the hydroxyquinolinone core. These methods provide a robust framework for preparing the 8-chloro derivative.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Ring Expansion of Halogenated Isatin | 8-Chloroisatin | (TMS)diazomethane | Mild, inert atmosphere | Direct access to halogenated quinolinones | Requires halogenated isatin availability |

| Demethylation of 3-Methoxyquinolinone | 8-Chloro-3-methoxyquinolin-2(1H)-one | Boron tribromide (BBr3) | Low temperature, DCM solvent | Efficient conversion to hydroxy derivative | Sensitive to moisture, requires careful handling |

| One-pot α-Hydroxylation & Cyclization | N-phenylacetoacetamide derivatives | PhI(OCOCF3)2, H2SO4 | One-pot, acid-promoted | Streamlined synthesis, good yields | Substitution pattern must be compatible |

| Suzuki Coupling (for functionalization) | Halogenated quinolinones | Boronic acids, Pd catalyst | Mild to moderate temperatures | Versatile for aryl substitutions | Less common for chloro substituents |

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The keto group can be reduced to form a hydroxyquinoline derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-3-hydroxyquinolin-2(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-3-hydroxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-Acetyl-8-hydroxyquinolin-2(1H)-one

- Substituents : Acetyl at C5, hydroxyl at C7.

- Synthesis: Acetylation of 8-hydroxyquinolin-2(1H)-one using acetyl chloride and AlCl₃ .

- Impact : The electron-withdrawing acetyl group enhances electrophilic reactivity, contrasting with the electron-withdrawing Cl in the target compound.

3-Chloro-8-nitro-6-trifluoromethylquinolin-2(1H)-one

- Substituents: Cl (C3), NO₂ (C8), CF₃ (C6).

- Synthesis: Chlorination of 8-nitroquinolinone with NaClO₃/HCl .

- Impact: Strong electron-withdrawing groups (NO₂, CF₃) increase antiparasitic activity (submicromolar IC₅₀) but reduce solubility .

4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

Physicochemical Properties

Key Findings and Implications

- Substituent Position : C3 hydroxyl and C8 chloro groups optimize hydrogen bonding and electronic effects, enhancing stability and bioactivity compared to C4 or C7 substitutions .

- Electron-Withdrawing Groups: NO₂ and CF₃ improve antiparasitic activity but may limit solubility, whereas Cl balances reactivity and lipophilicity .

Q & A

Basic: What are the established synthetic routes for 8-chloro-3-hydroxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via demethylation of 4-carboxy-8-chloro-3-methoxyquinolin-2(1H)-one under acidic conditions (e.g., HBr/AcOH), yielding 73% of the product . Critical parameters include:

- Reaction time and temperature : Prolonged heating (~2 hours) under reflux ensures complete demethylation.

- Purification : Crystallization from water or ethanol enhances purity.

For thionation (to synthesize 8-chloro-3-hydroxyquinoline-2(1H)-thione), phosphorus pentasulfide (P₄S₁₀) in pyridine at reflux for 2 hours achieves 92% yield. Neutralization with HCl and extraction with chloroform are key steps .

Basic: Which spectroscopic techniques are most reliable for characterizing 8-chloro-3-hydroxyquinolin-2(1H)-one?

Answer:

Key methods include:

- ¹H NMR (DMSO-d₆) : Aromatic protons appear at δ 7.0–7.5 ppm, confirming the quinoline backbone .

- IR spectroscopy : Strong absorption at 1660 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (hydrogen-bonded C=O) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 195/197 (M⁺) with fragmentation patterns (e.g., m/z 151/149) validate the structure .

Advanced: Why does 8-chloro substitution in quinolin-2(1H)-one derivatives favor exclusive O-alkylation over N-alkylation?

Answer:

The electron-withdrawing chloro group at position 8 increases the acidity of the hydroxyl proton at position 3, making O-alkylation thermodynamically favorable. Under basic conditions (e.g., K₂CO₃/DMF), deprotonation of the hydroxyl group generates a nucleophilic oxyanion, which reacts with alkylating agents (e.g., 2-bromoacetophenone) to form O-alkylated products. Steric hindrance from the chloro group further disfavors N-alkylation .

Advanced: How can computational methods predict the reactivity of 8-chloro-3-hydroxyquinolin-2(1H)-one in C–H activation reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electrophilic Reactivity : The electron-deficient quinoline ring directs C–H activation to specific positions (e.g., C-5 or C-7).

- Catalyst Interactions : Transition metal catalysts (e.g., Co(III)) coordinate with the hydroxyl and carbonyl groups, lowering activation barriers.

Experimental validation via regioselective allylation/vinylation (as in isoquinolinone derivatives) can corroborate computational predictions .

Methodological: How should researchers address conflicting spectroscopic data during structural elucidation?

Answer:

- Cross-Validation : Compare NMR, IR, and MS data with literature (e.g., MS fragmentation at m/z 179/177 aligns with loss of H₂O and Cl ).

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ambiguities in bond lengths and angles.

- Control Experiments : Repeat reactions under standardized conditions to rule out impurities.

Application: What methodologies are used to assess the biological activity of 8-chloro-3-hydroxyquinolin-2(1H)-one derivatives?

Answer:

- Antimicrobial Assays : Adapt protocols for similar 4-hydroxyquinolin-2(1H)-ones, such as agar dilution (MIC determination) against S. aureus or E. coli .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines, comparing IC₅₀ values to structure-activity relationships (SAR).

- Enzyme Inhibition : Test interactions with targets like topoisomerases via fluorescence quenching or gel electrophoresis.

Advanced: What are the challenges in scaling up the synthesis of 8-chloro-3-hydroxyquinolin-2(1H)-one for bulk studies?

Answer:

- Solvent Volume : Scaling reflux reactions (e.g., pyridine for thionation) requires efficient distillation to recover solvents.

- Exothermic Reactions : Controlled addition of P₄S₁₀ prevents overheating during thionation .

- Purification : Column chromatography may replace crystallization for larger batches, though polarity gradients must be optimized.

Data Analysis: How can researchers resolve contradictions in reaction yields reported across studies?

Answer:

- Parameter Screening : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., demethylation byproducts) that reduce yield .

- Collaborative Validation : Reproduce methods from independent labs to confirm reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.